n-Acryloylalanine

Description

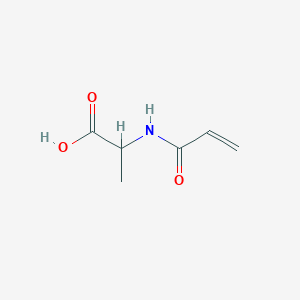

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRBGMXQDAMDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286451 | |

| Record name | n-acryloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-36-4, 10353-17-0 | |

| Record name | NSC288736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-acryloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acryloylalanine and Its Advanced Derivatives

Direct Synthesis Protocols for N-Acryloylalanine (AA) Monomer

N-Acryloyl-α-amino acids, including this compound, have been traditionally prepared by the acryloylation of an alkali metal salt of an amino acid in water using acryloyl chloride. google.com

Another reported one-pot procedure for the preparation of N-acryloyl-α-amino acids involves a sequence of reactions starting with a ketone, an ammonium (B1175870) salt, and a cyanide salt in water to form an aminonitrile. This aminonitrile is then acryloylated in aqueous media to yield an acrylamidonitrile, followed by hydrolysis with aqueous acid to provide the N-acryloyl-α-amino acid. google.com With aqueous acid, the desired N-acryloyl-α-amino acids are readily formed and can often be isolated in essentially pure form with chemical yields of 50% or higher by simple filtration. google.com

N-acryloyl-L-alanine (NAA) has also been synthesized for use as a monomer in free radical copolymerization to create pH-sensitive chiral hydrogels. acs.org

Synthesis of N-Acryloyl Amino Acid Esters (e.g., this compound Ethyl Ester) as Polymerization Grafters

N-Acryloyl amino acid esters, such as this compound ethyl ester (AA-OEt), are valuable as grafters for the synthesis of peptide-polymer conjugates and other polymeric architectures. nih.govnih.govresearchgate.netacs.org These compounds can be synthesized through chemical routes, typically involving the reaction of an amino acid ester with acryloyl chloride. rsc.orgacs.org

Chemical Routes for Esterification of this compound

While the outline mentions esterification of this compound, the provided search results primarily describe the synthesis of N-acryloyl amino acid esters by the reaction of the amino acid ester with acryloyl chloride. For instance, the synthesis of N-acryloyl-Glu-(OEt)₂ is described using an adapted literature protocol where L-(Et)₂-Glu·HCl is dissolved in dry chloroform (B151607) with triethylamine (B128534) (TEA), followed by the dropwise addition of acryloyl chloride in chloroform. nih.gov Similarly, the synthesis of N-acryloyl leucine (B10760876) methyl ester (NALMe) involves dissolving H-Leu-OMe hydrochloride and TEA in dichloromethane (B109758) (DCM), cooling in an ice bath, and adding acryloyl chloride dropwise. rsc.org This suggests that the acryloyl group is typically introduced after the esterification of the amino acid, yielding the N-acryloyl amino acid ester directly.

A general method for the synthesis of N-acryloyl-amino acid ethyl ester grafters involves the modification of the N-terminus of the chosen amino acid esters with acryloyl chloride. nih.gov For example, this compound ethyl ester (N-acryloyl-Ala-OEt) was evaluated as a grafter for papain-catalyzed peptide synthesis. nih.gov

The synthesis of this compound methyl ester (NAAMe) has been reported by reacting H-Ala-OMe hydrochloride and TEA in chloroform, followed by the addition of acryloyl chloride. rsc.org The product is typically purified by column chromatography or by passing through a basic alumina (B75360) column. rsc.orgrsc.org

Protease-Catalyzed Peptide Synthesis (PCPS) for N-Acryloyl-Functionalized Oligopeptides

Protease-catalyzed peptide synthesis (PCPS) offers an environmentally benign, one-pot aqueous approach for synthesizing N-terminally functionalized oligopeptides using N-acryloyl modified amino acid esters as grafters. nih.govnih.govresearchgate.netacs.orgrsc.org This method relies on kinetically controlled reactions where aminolysis is favored over hydrolysis. nih.gov

The mechanism for papain-catalyzed amide bond formation with acryloyl-grafter and amino acid ethyl ester (AA-OEt) substrates involves the formation of an acyl-enzyme complex between the carbonyl of the AA-OEt and the thiolate of the cysteine within the protease active site. nih.gov Subsequent amide bond formation occurs via a nucleophilic attack by an NH₂ moiety of an AA-OEt monomer or elongated oligomer. nih.gov

Papain is frequently employed in PCPS due to its broad substrate recognition. nih.gov Studies have evaluated N-acryloyl-Ala-OEt as a grafter for papain-catalyzed peptide synthesis. nih.gov The ratio of N-acryloyl-Ala-OEt to NH₂-Ala-OEt monomer influences the percentage of precipitated peptide product with an N-acryloyl terminus and the total product yield. nih.gov As the ratio of N-acryloyl-Ala-OEt to NH₂-Ala-OEt monomer increased from 0.1:1 to 1:1 (mmol/mmol), the percent of precipitated peptide product possessing an N-acryloyl terminus increased significantly, while the total product yield decreased. nih.gov

Papain-catalyzed synthesis using Glu-(OEt)₂ with N-acryloyl-Leu-OEt and N-acryloyl-Ala-OEt grafters resulted in similar mol-% of N-acryloyl-oligopeptide. nih.gov When N-acryloyl-Glu-(OEt)₂ was paired with Glu-(OEt)₂ monomer at a 0.1:1 feed ratio, 21 ± 1 % of the insoluble fraction was N-acryloyl-oligo(Glu)ₓ, increasing to 67 ± 3 % at a 1:1 grafter to monomer ratio. nih.gov A similar trend was observed when the monomer was exchanged for Leu-OEt, with the mol%-N-acryloyl-Glu-oligo(Leu)ₓ increasing from 44 ± 1% to 81 ± 6 % at 0.1:1 and 1:1 feed ratios, respectively. nih.gov

Research indicates that the co-monomer used in co-oligomerizations is a dominant factor in N-acryloyl-AA-OEt grafter conversion during PCPS. nih.govnih.govresearchgate.netresearchgate.netresearcher.life Computational modeling has been used to provide insight into the structural and energetic bases underlying substrate selectivity, which influences grafter conversion. nih.govnih.govresearchgate.netresearchgate.netresearcher.life

PCPS relies on the reaction kinetics favoring aminolysis over hydrolysis for chain propagation. nih.gov For aminolysis to be favored, the acryloyl grafter and the amino acid ethyl ester acyl acceptor must fit well within the protease's catalytic site sub pockets to facilitate the formation of the acyl-enzyme complex, which is the rate-limiting step. nih.gov Subsequent amide bond formation must be kinetically preferred over hydrolysis. nih.gov

Kinetically-controlled PCPS by cystine proteases like papain is typically performed in aqueous buffer, often at pH around 8 and 40 °C. nih.gov Reaction times can range from seconds to hours, with reported peptide yields between 30% and 80%. nih.gov

The efficiency of preparing N-acryloyl terminated oligopeptides by PCPS is influenced by factors that determine the efficiency of the process, which could provide practical routes to peptide macromers for conjugation to polymers and surfaces. nih.govnih.govresearchgate.netresearchgate.netresearcher.life

Data Tables

Data on the influence of the grafter-to-monomer ratio on N-acryloyl-oligopeptide content and total yield in papain-catalyzed synthesis. nih.gov

| Grafter:Monomer Ratio (mmol/mmol) | % N-Acryloyl-oligopeptide in Insoluble Fraction | Total Product %-Yield (by mass) |

| 0.1:1 (N-acryloyl-Ala-OEt:NH₂-Ala-OEt) | 18 | 31.5 |

| 1:1 (N-acryloyl-Ala-OEt:NH₂-Ala-OEt) | >99 | 15.1 |

| 0.1:1 (N-acryloyl-Glu-(OEt)₂:Glu-(OEt)₂) | 21 ± 1 | - |

| 1:1 (N-acryloyl-Glu-(OEt)₂:Glu-(OEt)₂) | 67 ± 3 | - |

| 0.1:1 (N-acryloyl-Glu-(OEt)₂:Leu-OEt) | 44 ± 1 | - |

| 1:1 (N-acryloyl-Glu-(OEt)₂:Leu-OEt) | 81 ± 6 | - |

Note: Data extracted from snippet nih.gov. Some yield data was not available in the provided snippet for all entries.

Co-monomer Influence on N-Acryloyl Amino Acid Grafter Conversion

Synthesis of this compound Amide (NAAA) Monomers

The synthesis of this compound amide (NAAA) monomers typically involves forming an amide linkage. One common method for synthesizing N-substituted acrylamides, which includes NAAA, utilizes the reaction between acryloyl chloride and an amine in the presence of a base. Simple and efficient procedures have been developed for the synthesis of N-substituted acrylamides using supported reagents like Na₂CO₃/SiO₂ or NaHSO₄/SiO₂. Na₂CO₃/SiO₂ acts as a base in the reaction between acryloyl chloride and various amines, yielding the corresponding products in good to excellent yields. exlibrisgroup.com

Another approach to amide synthesis is the condensation reaction between a carboxylic acid and an amine, often facilitated by coupling agents. Common coupling agents used in amide condensation include carbodiimides (such as DCC, EDCl, and DIC), uronium salt condensing agents (like HATU, HBTU, HCTU, and TBTU), and phosphonium (B103445) salt coupling agents (such as BOP and PyBOP). The choice of condensing agent, base, activating agent, order of addition, temperature, and reaction time can all influence the outcome and yield of the reaction.

For the specific synthesis of N-acryloyl-L-alanine, a procedure involving the simultaneous dropwise addition of acryloyl chloride and sodium hydroxide (B78521) solution to a stirred solution of L-alanine and sodium hydroxide at 0 °C has been reported. The mixture is then stirred at room temperature, neutralized with HCl, and the resulting solid filtered and dried. This method has shown a yield of 80% for N-acryloyl-L-alanine. lew.ro

Derivatization Strategies for Tailored this compound Building Blocks

Derivatization strategies for this compound building blocks focus on modifying the alanine (B10760859) portion or utilizing the acryloyl group for polymerization or further functionalization to create monomers with tailored properties. These strategies are crucial for developing polymers with specific chemical structures and functionalities for diverse applications. rsc.org

One key strategy involves the precise synthesis of poly(N-acryloyl amino acid) through controlled polymerization techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.orgresearchgate.net This method allows for the polymerization of various N-acryloyl amino acid monomers, including this compound, to produce polymers with controlled molecular weights and narrow molecular weight distributions under mild conditions. rsc.orgresearchgate.net Different solvents, RAFT agents, and photocatalysts can be investigated to optimize this process. rsc.orgresearchgate.net Amino acid monomers with unprotected di-carboxylic acid moieties can be directly polymerized in methanol (B129727), providing a facile route to well-defined homo- and di-block amino acid-based polymers. rsc.orgresearchgate.net

Another derivatization approach involves incorporating this compound into copolymers. For instance, N-acryloyl-L-alanine has been copolymerized with acrylic acid and itaconic acid to form ternary copolymers. lew.rocarbon-connected.de These copolymers can then be further functionalized, for example, by grafting methacrylate (B99206) groups onto the polymer chain using reactions with suitable functionalizing agents. lew.ro This post-modification allows for the introduction of photopolymerizable moieties, leading to materials usable in applications like dental cements. lew.rocarbon-connected.de

Modification of amino acids and peptide segments at the N-terminus with acryloyl moieties is an efficient method to synthesize peptide-conjugates with unique properties via grafting to or grafting through strategies. nih.gov Kinetically-controlled protease-catalyzed peptide synthesis (PCPS) in aqueous buffer using amino acid ethyl ester monomers can facilitate the synthesis of N-terminally functionalized oligopeptides in a one-pot scheme. nih.gov N-acryloyl-amino acid ethyl esters, including N-acryloyl-alanine ethyl ester, can be used as grafters in this process to form N-acryloyl functionalized oligopeptides. nih.gov

The choice of monomer influences the conversion in such protease-catalyzed reactions. nih.gov Characterization techniques like MALDI-TOF can be used to quantify the conversion of the N-acryloyl-grafter to N-acryloyl-oligopeptide and determine the average degree of polymerization. nih.gov

Derivatization can also involve creating N-acryloyl amino acid esters, such as N-acryloyl-alanine methyl ester, which can be used as monomers in controlled polymerization techniques like ultrafast RAFT to obtain polymers with carefully designed sequences and thermoresponsivity. cnr.it

Here is a summary of some synthesis and derivatization approaches:

| Method | Reactants Involved | Key Reagents/Conditions | Outcome |

| Amidation with Acryloyl Chloride | Acryloyl chloride, Amine (e.g., Alanine derivative) | Base (e.g., Na₂CO₃/SiO₂, NaOH) | N-substituted acrylamide (B121943) (e.g., NAAA) |

| Amide Condensation | Carboxylic acid, Amine | Coupling agents (e.g., Carbodiimides, Uronium salts) | Amide bond formation |

| Synthesis of N-acryloyl-L-alanine | Acryloyl chloride, L-alanine | NaOH, HCl, 0 °C then RT | N-acryloyl-L-alanine |

| Controlled Radical Polymerization (e.g., PET-RAFT) | N-acryloyl amino acid monomers (including this compound) | Initiator, RAFT agent, Photocatalyst, Solvent | Polymers with controlled molecular weight and narrow distribution rsc.orgresearchgate.net |

| Copolymerization with other monomers | N-acryloyl-L-alanine, Acrylic acid, Itaconic acid | Radical initiator | Ternary copolymers lew.rocarbon-connected.de |

| Post-polymerization Functionalization (e.g., Grafting) | Copolymers containing this compound units | Functionalizing agents (e.g., Methacrylate derivatives) | Functionalized copolymers with tailored properties lew.ro |

| Protease-Catalyzed Peptide Synthesis (PCPS) | N-acryloyl-amino acid ethyl ester grafter, AA-OEt monomer | Protease (e.g., Papain), Aqueous buffer, pH ~8, 40 °C | N-acryloyl functionalized oligopeptides nih.gov |

| Synthesis of N-acryloyl amino acid esters for polymerization | Acryloyl source, Amino acid ester | Appropriate reaction conditions | N-acryloyl amino acid ester monomers cnr.it |

Further research findings highlight the versatility of N-acryloyl amino acid monomers in creating polymers for various applications, such as drug delivery, chiral recognition, and sensor materials. rsc.orgresearchgate.net The ability to precisely control the synthesis of these polymers facilitates the exploration of their prospective properties. rsc.orgresearchgate.net

Advanced Polymerization Techniques for N Acryloylalanine Based Macromolecules

Free Radical Polymerization of N-Acryloylalanine and its Esters

Free radical polymerization (FRP) is a widely adopted method for synthesizing polymers from vinyl monomers due to its ease of implementation and broad applicability nih.govnih.gov. This technique has been successfully applied to the homopolymerization of this compound (NAA) and its esters, as well as their copolymerization with other monomers.

Mechanistic Studies of Initiator Systems

The initial step in free radical polymerization involves the generation of highly reactive free radicals from an initiator molecule nih.govmdpi-res.com. These radicals subsequently react with monomer molecules, initiating the growth of polymer chains nih.govmdpi-res.com. Commonly used initiators in FRP, such as azo compounds and peroxides, generate radicals through thermal decomposition nih.gov.

In the context of this compound free radical polymerization, ammonium (B1175870) persulfate has been identified as an effective initiator asahikawa-med.ac.jpwikipedia.orgverywellhealth.com. Potassium persulfate has also been utilized in the free radical copolymerization of N-acryloyl-L-alanine nih.gov. These persulfate salts decompose to produce sulfate (B86663) radical anions, which serve as the initiating species for the polymerization of the vinyl double bond nih.gov.

The rate at which initiators dissociate is typically a first-order process and is influenced by factors including the solvent and temperature of the reaction system mdpi-res.com. Mechanistic investigations in general FRP aim to elucidate the kinetics of the elementary reactions: initiation, propagation, termination, and chain transfer, which collectively dictate the polymerization behavior and the characteristics of the resulting polymer nih.govmdpi-res.com.

Influence of Reaction Conditions on Polymerization Outcome

The specific reaction conditions significantly impact the outcome of the free radical polymerization of this compound and its esters. Parameters such as the concentration of the initiator, the concentration of the monomer, the reaction temperature, and the presence of solvents or additives can markedly affect the polymerization rate, the molecular weight, and the molecular weight distribution of the synthesized polymers nih.govmdpi-res.com.

Free radical polymerization of this compound has been conducted in aqueous media nih.govsigmaaldrich.com. The inclusion of emulsifiers, such as gelatin, has been shown to be beneficial for the polymerization of NAA in conjunction with hydrophobic monomers like stearyl acrylate (B77674) in aqueous environments, leading to the formation of hydrogels asahikawa-med.ac.jpwikipedia.org. The copolymerization of NAA with monomers such as stearyl acrylate and octadecyl acrylate has been successfully carried out using free radical micellar polymerization techniques asahikawa-med.ac.jpwikipedia.orgnih.gov.

Moreover, free radical copolymerization involving NAA, methacrylic acid, and a cross-linking agent like ethylene (B1197577) glycol dimethacrylate has been employed in the synthesis of hydrogel materials europa.eu. The properties of the resulting hydrogel network are determined by the specific reaction conditions, including the ratios of the monomers and the amount of cross-linker used europa.eu.

For N-acryloyl alanine (B10760859) methyl ester, radical polymerization has been utilized to synthesize thermo-sensitive polymers, and their thermo-responsive behavior has been studied in aqueous solutions across different pH values fishersci.ca.

Controlled/Living Radical Polymerization (CRP) of N-Acryloyl Amino Acid Monomers

Controlled/Living Radical Polymerization (CRP) techniques offer notable advantages over conventional FRP by enabling enhanced control over molecular weight, polydispersity, and polymer architecture nih.govnih.gov. These advanced methods facilitate the synthesis of polymers with precisely defined structures and functionalities. Various CRP techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to amino acid-based monomers nih.govnih.gov.

The homopolymerization of N-acryloyl-L-alanine (AAla) has been effectively achieved through ATRP, resulting in the formation of optically active polymers characterized by narrow molecular weight distributions.

Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization represents a potent CRP technique that employs visible light and a photocatalyst to activate the RAFT agent, thereby enabling controlled polymerization under mild reaction conditions nih.gov. This method has demonstrated its effectiveness in the polymerization of a variety of N-acryloyl amino acid monomers nih.gov.

The mechanism underlying PET-RAFT involves the photoexcitation of a photocatalyst, which subsequently engages in electron or energy transfer with the RAFT agent. This interaction leads to the generation of propagating radicals and facilitates controlled chain growth. This process allows for precise control over the polymerization, including the capability to switch the reaction on and off through light irradiation nih.gov.

Exploration of Diverse Chiral and Functional Monomers

PET-RAFT polymerization has proven to be a highly versatile technique for the polymerization of a broad spectrum of N-acryloyl amino acid monomers possessing diverse chirality and functionality nih.gov. This encompasses monomers derived from various amino acids, incorporating different side chains and stereochemical configurations nih.gov.

Research has shown the successful polymerization of monomers such as N-acryloyl-DL-Val-OMe, N-acryloyl-L-Val, N-acryloyl-D-Phe, N-acryloyl-L-Ser, N-acryloyl-D-Asp, N-acryloyl-L-Glu, and N-acryloyl-L-Glu-OtBu using the PET-RAFT technique. This underscores the wide applicability of the method to N-acryloyl amino acids with varying side chain properties, including those containing unprotected carboxylic acid moieties, which can be polymerized directly in methanol (B129727) nih.gov.

The capability to polymerize diverse chiral and functional N-acryloyl amino acids via PET-RAFT opens up significant opportunities for the creation of polymers with specific properties tailored for applications in areas such as drug delivery, chiral recognition, and sensor technologies nih.gov.

Control over Molecular Weight and Polydispersity

A primary advantage of PET-RAFT polymerization is the exceptional control it provides over the molecular weight and the molecular weight distribution (polydispersity) of the resulting polymers nih.gov. This controlled characteristic is evident in the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions, often characterized by polydispersity indices (Mw/Mn) below 1.20 nih.gov.

The controlled growth observed in PET-RAFT is attributed to the rapid and reversible transfer of the radical activity between the actively propagating polymer chains and the dormant RAFT agent species nih.gov. This dynamic equilibrium ensures that virtually all polymer chains grow simultaneously, leading to the synthesis of polymers with narrow molecular weight distributions nih.gov.

Robustness and Versatility Across Solvents, RAFT Agents, and Photocatalysts

Photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization has been demonstrated as a robust and versatile method for polymerizing N-acryloyl amino acid monomers, including this compound. This technique allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions. researchgate.netrsc.orgresearchgate.net The versatility of this process has been investigated across different solvents, RAFT agents, and photocatalysts. researchgate.netrsc.orgresearchgate.net

Studies have shown that N-acryloyl amino acid monomers with unprotected di-carboxylic acid moieties can be directly polymerized in methanol using PET-RAFT, providing a facile approach for synthesizing well-defined homo- and di-block amino acid-based polymers. researchgate.netrsc.orgresearchgate.net The choice of RAFT agent is critical for achieving controlled polymerization, particularly for monomers like acrylates and acrylamides. sigmaaldrich.comsigmaaldrich.com Non-symmetric trithiocarbonates are commonly used RAFT agents in both thermally and photochemically initiated RAFT polymerization. researchgate.net With appropriate selection of the R and Z groups on the thiocarbonylthio compound, good control over the polymerization can be achieved, resulting in low dispersity and predictable molecular weights. sigmaaldrich.comsigmaaldrich.comwikipedia.org For acrylates and acrylamides, a suitable RAFT agent is often a trithiocarbonate (B1256668) with an R group like cyanomethyl. sigmaaldrich.com

Photocatalysis plays a significant role in PET-RAFT polymerization, enabling reactions under visible light irradiation and ambient conditions. rsc.org Various photocatalytic systems, including heterogeneous catalysts based on polymer brushes, have been developed and shown to provide high conversions and controlled polymer characteristics for a variety of monomers. rsc.org The use of different solvents, RAFT agents, and photocatalysts highlights the adaptability of PET-RAFT for polymerizing this compound, allowing for tailored synthesis based on desired polymer properties and reaction conditions. researchgate.netrsc.orgresearchgate.net

Synthesis of Well-Defined Homo- and Di-Block Amino Acid-Based Polymers

RAFT polymerization, including aqueous RAFT polymerization and PET-RAFT, has been successfully utilized for the synthesis of well-controlled homo- and block copolymers based on this compound monomers. researchgate.netrsc.orgresearchgate.netacs.org These techniques enable the precise synthesis of polymers with defined chemical structures and functionalities. researchgate.netrsc.org

Well-defined homopolymers of N-acryloyl-L-alanine have been prepared directly in water via controlled RAFT polymerization using mono- and difunctional poly(N,N-dimethylacrylamide) macroCTAs. acs.org This demonstrates the ability to synthesize homopolymers of this compound with controlled molecular weights and narrow polydispersities. acs.org

Furthermore, RAFT polymerization facilitates the creation of block copolymers containing this compound. Ampholytic block copolymers comprising poly(N-acryloyl amino acid) segments, such as poly(N-acryloyl-L-alanine), have been synthesized by RAFT polymerization. researchgate.net These block copolymers can form self-assembled structures like micelles, with properties influenced by factors such as pH and salt concentration. researchgate.net The synthesis of diblock copolymers has also been achieved by using a macro-chain transfer agent to mediate the polymerization of this compound. researchgate.net The ability to synthesize well-defined homo- and di-block polymers with this compound as a component underscores the power of RAFT-based techniques in creating complex polymer architectures with controlled properties. researchgate.netrsc.orgresearchgate.netacs.org

Enzymatic Polymerization Approaches for this compound Conjugates

Enzymatic polymerization approaches have been explored for the synthesis of N-acryloyl-functionalized oligopeptides, which can serve as macromers for conjugation to polymers and surfaces. nih.govresearchgate.netnih.gov Protease-catalyzed peptide synthesis (PCPS) offers a green and mild alternative to conventional chemical synthesis methods like solid-phase peptide synthesis (SPPS), which can be costly and involve laborious protection-deprotection procedures. nih.govresearchgate.netnih.gov

Studies have evaluated N-acryloyl-alanine ethyl ester as a "grafter" in papain-catalyzed peptide synthesis for the direct addition of amino acid ethyl ester monomers in a one-pot aqueous reaction. nih.govresearchgate.netnih.gov This approach aims to form N-acryloyl-functionalized oligopeptides. nih.govresearchgate.netnih.gov While it was hypothesized that building N-acryloyl grafters from monomers known to be good substrates for papain would lead to high grafter conversions, research indicates that the dominant factor in N-acryloyl-amino acid ethyl ester grafter conversion is the co-monomer used in co-oligomerizations. nih.govnih.gov

Enzyme-assisted polymerization has also been demonstrated in other contexts, such as the in vivo polymerization of conjugated oligomers catalyzed by enzymes like peroxidase. rsc.org While this specific example pertains to conjugated polymers, it highlights the potential of enzymatic approaches in polymer synthesis. For this compound conjugates, PCPS provides a route to prepare N-acryloyl-terminated oligopeptides, expanding the possibilities for creating peptide macromers for subsequent conjugation reactions. nih.govresearchgate.netnih.gov

UV-Crosslinking Polymerization of this compound Copolymers

UV-crosslinking polymerization is a method used to create crosslinked polymer networks by exposing copolymers containing photo-reactive groups to ultraviolet (UV) irradiation. Copolymers containing this compound can be designed to be UV-crosslinkable, leading to materials with enhanced mechanical properties and stability. google.comwindows.netmdpi.com

Copolymers that can be crosslinked by UV irradiation in the wavelength range of 200 to 400 nm have been reported. google.com These copolymers can contain monomers such as this compound as a component. google.com The UV irradiation induces crosslinking reactions between the polymer chains, forming a three-dimensional network. windows.netmdpi.com

The incorporation of this compound into copolymers can provide specific functionalities, such as the presence of carboxylic acid groups, which can influence the properties of the resulting crosslinked material. UV-crosslinking offers a convenient method for controlling the network structure and properties of this compound copolymers, making them suitable for applications requiring stable polymer networks, such as coatings, adhesives, or hydrogels. google.comwindows.netmdpi.com The extent of crosslinking can be influenced by factors such as the UV irradiation time and the concentration of photo-reactive groups in the copolymer. mdpi.com

Architectural Design and Supramolecular Assemblies of N Acryloylalanine Derived Materials

Design and Synthesis of N-Acryloylalanine Homopolymers (e.g., Poly(this compound), PAAL)

Homopolymers of this compound, such as Poly(this compound) (PAAL), can be synthesized through controlled polymerization techniques. Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, for instance, has been successfully employed for the direct synthesis of PAAL homopolymers in water. researchgate.netacs.org This method allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net Molecular weights ranging from 1000 to 2,000,000 g/mol have been achieved for homopolymers synthesized via photoinduced living polymerization of N-acryloyl amino acid monomers. researchgate.net

Copolymers Incorporating this compound

Copolymerization of this compound with other monomers allows for the fine-tuning of polymer properties, creating materials with combined characteristics or novel functionalities. Copolymers can be synthesized with different arrangements of monomer units along the polymer chain, including statistical, gradient, block, and graft architectures. wikipedia.org

Statistical copolymers of this compound involve a random distribution of this compound units and co-monomer units along the polymer chain. Gradient copolymers, on the other hand, exhibit a gradual change in composition along the polymer backbone. uq.edu.au Controlled polymerization techniques like RAFT can be used to produce statistical copolymers with targeted molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net The composition and structural type of copolymers are influenced by the reactivity ratios of the monomers. wikipedia.org

Block copolymers containing this compound consist of distinct blocks of different polymer types. For example, ABA-type triblock copolymers composed of poly(N-acryloyl-L-alanine methyl ester) (poly(NAAMe)) as the A segment and poly(N-acryloyl-glycine methylester) (poly(NAGMe)) as the B segment have been synthesized using Atom Transfer Radical Polymerization (ATRP). semanticscholar.org Another example includes block copolymers of poly(this compound) prepared directly in water via controlled RAFT polymerization. researchgate.netacs.org Thermo-responsive block copolymers derived from amino acid-derived vinyl polymer and poly(ethylene glycol) (PEG) have also been synthesized via ATRP of N-acryloyl-L-alanine methyl ester using PEG macroinitiators. rsc.orgresearchgate.netrsc.org These block copolymers can exhibit lower critical solution temperature (LCST) behavior and form hydrogels at temperatures above their transition temperature. rsc.orgresearchgate.netrsc.org

Graft copolymers involve polymer chains (grafts) covalently bonded onto a backbone polymer. ijpsr.com N-Acryloyl functionalization can be used to introduce grafting points onto a polymer backbone, allowing for the synthesis of graft copolymers with this compound-derived side chains. Poly(N-acryloyl-l-amino acid) grafted celluloses have been prepared by RAFT polymerization of N-acryloyl-l-amino acids onto cellulose (B213188) backbones. researchgate.net This "grafting to" technique can be performed in aqueous solution. mdpi.com Graft copolymers can exhibit pH-sensitive swelling properties and self-assemble into micelles in aqueous solutions. researchgate.net

Block Copolymers (e.g., Poly(this compound)-block-poly(N-isopropylacrylamide))

This compound-Based Hydrogel Systems

This compound and its derivatives are utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of swelling in water. mdpi.com These hydrogels can be synthesized through various methods, including radical polymerization and the use of crosslinking agents. mdpi.comscientific.net The properties of hydrogels, such as mechanical strength and swelling behavior, are influenced by their synthesis conditions and composition. mdpi.comd-nb.info

Thermo-sensitive hydrogels based on this compound derivatives exhibit a reversible phase transition in response to temperature changes, often displaying a lower critical solution temperature (LCST). scientific.netnih.govmdpi.com Poly(N-acryloyl alanine (B10760859) methyl ester) (PAAME) is an example of a thermo-sensitive polymer synthesized by radical polymerization. scientific.netresearchgate.net PAAME has shown reversible thermo-sensibility in aqueous solutions with an LCST at 17.7 °C. scientific.net The thermo-responsiveness of amino acid-derived vinyl polymers can be tuned by varying the types of amino acids and terminal structures. rsc.org Incorporating pH-responsive units, such as the N-acryloyl alanine unit, into hydrogel systems can lead to multi-stimuli responsive materials, allowing for shape changes triggered by both temperature and pH. nih.gov Thermo-responsive injectable hydrogels have been developed from block copolymers containing amino acid-derived vinyl polymers, exhibiting gelation at temperatures above their transition temperature. rsc.orgresearchgate.netrsc.org

Table 1: Thermo-responsive Behavior of Selected this compound Derived Polymers

| Polymer Type | Composition / Architecture | Transition Temperature (LCST) | Notes | Source |

| Poly(N-acryloyl alanine methyl ester) (PAAME) | Homopolymer | 17.7 °C | Reversible thermo-sensibility in aqueous solutions. | scientific.net |

| Amino acid-derived vinyl polymer/PEG block copolymers (linear and star) | Block copolymer (N-acryloyl-L-alanine methyl ester block with PEG) | 20 °C (in 1 wt% solution) | Forms hydrogels at higher concentrations above Tt. Star-shaped copolymers show better gelation. | rsc.orgresearchgate.netrsc.org |

| ABA-type triblock copolymers (poly(NAAMe)-b-poly(NAGMe)-b-poly(NAAMe)) | Block copolymer (poly(N-acryloyl-L-alanine methyl ester) and poly(N-acryloyl-glycine methyl ester)) | Two-step LCST transitions | Forms flower-like micelles and hydrogels above the first LCST. Exhibits self-healing and injectable capabilities. | semanticscholar.org |

Table 2: Drug Release from PAAME Hydrogel

| Temperature | Time (hours) | Caffeine (B1668208) Released (%) | Source |

| 37 °C | 6 | 72 | scientific.net |

| 18 °C | Gradually | > 94 | scientific.net |

The drug release study from a thermo-sensitive PAAME hydrogel showed that 72% caffeine was released at 37 °C after 6 hours, while more than 94% caffeine gradually diffused into the medium at 18 °C. scientific.net

Thermo-Sensitive Hydrogels (e.g., Poly(N-Acryloyl Alanine Methyl Ester))

Investigation of Lower Critical Solution Temperature (LCST) Behavior

While poly(N-isopropylacrylamide) (PNIPAAm) is a well-known polymer exhibiting LCST behavior around 30-32 °C, the incorporation of monomers like this compound can influence the thermoresponsive properties of copolymers and hydrogels. The balance between hydrophilic and hydrophobic interactions within the polymer network dictates the LCST. Factors such as monomer composition, polymer architecture, and the presence of other components can be tuned to modulate the LCST of NAA-containing systems. Studies on related thermo- and pH-responsive hydrogels based on monomers like N-isopropylacrylamide highlight how monomer composition and environmental pH can alter the phase transition temperature. scirp.orgscielo.org.mx

pH Responsiveness of Thermo-Sensitive Systems

The carboxylic acid group in this compound is a key feature enabling pH responsiveness. This group can be protonated or deprotonated depending on the surrounding pH, altering the charge density and hydrogen bonding capabilities of the polymer. In thermo-sensitive systems, changes in pH can influence the delicate balance of interactions that govern LCST behavior, leading to shifts in the transition temperature or changes in swelling behavior. nih.govresearchgate.net For instance, incorporating the pH-responsive N-acryloyl alanine unit into hydrogel systems has been shown to enable multi-shape memory effects through temperature and pH manipulations. nih.govresearchgate.net Studies on polyampholytes with N-acryloyl alanine segments indicate their responsiveness to changes in salt concentration, further highlighting the influence of the charged state of the alanine unit on material behavior. researchgate.netosti.gov

Hydrophobic Association Hydrogels (e.g., with Stearyl Acrylate (B77674) or n-Octadecyl Acrylate)

Hydrophobic association hydrogels utilize the self-assembly of hydrophobic groups within a hydrophilic polymer network to form physical crosslinks. This compound can be copolymerized with hydrophobic monomers such as stearyl acrylate (also known as octadecyl acrylate) to create such hydrogels. rsc.orgrsc.orgacs.org In these systems, the hydrophilic poly(this compound) chains form the continuous network, while the hydrophobic stearyl acrylate segments aggregate to form physical crosslinking domains, often through micellar polymerization in the presence of an emulsifier like gelatin. rsc.orgrsc.org This hydrophobic association contributes to the mechanical toughness and shape memory behavior of the resulting hydrogels. rsc.org

Supramolecular Polymer Hydrogels (e.g., Poly(N-acryloylalanineamide))

Supramolecular polymer hydrogels are formed through non-covalent interactions, such as hydrogen bonding, rather than permanent covalent crosslinks. Poly(N-acryloylalanineamide) (PNAAA), a variant synthesized by introducing a methylene (B1212753) spacer between two amides in the side chain of N-acryloylglycinamide, can form such supramolecular hydrogels through hydrogen bonding. szbknano.comnih.gov

Influence of Methylene Spacers on Hydrogen Bonding and Swelling

The introduction of a methylene spacer in monomers like N-acryloylalanineamide (NAAA) significantly influences the hydrogen bonding within the resulting polymer network. szbknano.comnih.gov This additional spacer weakens intermolecular hydrogen bonds between polymer chains compared to analogous polymers without the spacer (e.g., poly(N-acryloylglycinamide)). szbknano.comnih.gov The weakening of these interactions leads to the formation of super-soft and highly swelling supramolecular polymer hydrogels. szbknano.comnih.gov Variable temperature Fourier Transformation infrared (FTIR) spectroscopy and simulation calculations have been used to verify the weakened hydrogen bonding caused by the methylene spacer. szbknano.com

Formation of Transient Networks

The weakened bisamide hydrogen bond interactions, coupled with enhanced water-amide hydrogen bond interactions, allow poly(N-acryloylalanineamide) hydrogels to form transient networks. szbknano.com These networks are not permanently fixed but can break and reform, providing the hydrogel with dynamic properties such as self-fusion and injectability. szbknano.comnih.gov The transient nature of the network can also facilitate the breakdown and excretion of the hydrogel from the body, which is advantageous for certain biomedical applications. szbknano.com

Self-Healing Polymer Networks

The ability of a material to repair damage autonomously is a highly desirable property, particularly for applications like coatings, actuators, and biomedical devices. This compound can contribute to the development of self-healing polymer networks. While the provided search results don't directly detail self-healing solely based on this compound, they highlight that self-healing in hydrogels can be achieved through various dynamic interactions, including hydrophobic associations and pH-mediated hydrogen bonding, both of which can be present in NAA-derived materials. acs.orgdntb.gov.uanih.govualberta.ca For instance, hydrogels incorporating hydrophobic associations, as discussed in section 4.3.2, can exhibit shape memory and potentially self-healing due to the reversible nature of these physical crosslinks. rsc.orgacs.orgdntb.gov.ua Additionally, the pH responsiveness imparted by the alanine unit can play a role in self-healing mechanisms that rely on pH-triggered bond formation or reformation. ualberta.ca Research on self-healing hydrogels based on dynamic molecular interactions, including hydrophobic and hydrogen bonding interactions, suggests the potential for NAA-based systems to exhibit self-healing capabilities through careful architectural design. ualberta.ca

Contribution of Noncovalent Bonds and Hydrophobic Associations

The architectural design and supramolecular assemblies of this compound-derived materials are significantly influenced by noncovalent bonds and hydrophobic associations. Noncovalent interactions, which include hydrogen bonds, electrostatic interactions, and π–π stacking, typically exhibit lower energy and directionality compared to covalent bonds but collectively play a dominant role in the design and assembly of materials, particularly for self-assembly. sigmaaldrich.cnfishersci.ca Hydrophobic effects, a category of noncovalent interaction, are also crucial. sigmaaldrich.cnnih.gov

In copolymers containing amino acid-bearing acrylamides, such as N-acryloyl alanine, alongside hydrophobic monomers like n-butyl acrylate (nBA), multiple noncovalent bonds from the amino acid motifs contribute to the material's properties. uni.lu These interactions, including hydrogen bonds, can act as self-healing sites in copolymers. uni.lu The hydrophobic association of units like the n-butyl groups of nBA in copolymer chains can also contribute to the formation of physical hydrogels, depending on the surrounding environment, such as in aqueous solutions. uni.lu

Chiral supramolecular assemblies have been observed in gelators based on N-acryloyl-alanine, and these assemblies can be characterized using techniques such as NMR, electron microscopy, and circular dichroism. fishersci.be Furthermore, amphiphilic brush copolymers synthesized from poly(N-acryloyl-L-amino acid) grafted celluloses, including those derived from N-acryloyl-L-alanine, can self-assemble into micelles in aqueous solutions. ontosight.ai These micellar aggregates can exhibit pH-responsive behavior, disaggregating into unimolecular micelles at higher pH values in diluted solutions. ontosight.ai Ampholytic block copolymers composed of poly(N-acryloyl-L-alanine) and poly(vinyl amine) have also been shown to form self-assembled micelles with electrostatically complexed cores and anionic shells, with their structure influenced by pH and salt concentration. ontosight.ai

Tunable Physical and Optical Properties of Copolymers

Copolymers incorporating this compound exhibit tunable physical and optical properties, which can be modulated by factors such as monomer composition and molecular weight. The combination of noncovalent interactions from amino acid units and flexibility imparted by comonomers like n-butyl acrylate allows for the tuning of physical properties. uni.lu

For example, copolymers of n-butyl acrylate and amino acid-bearing acrylamides, including N-acryloyl alanine, demonstrate tunable flexibility and physical properties. uni.lu Their thermal properties, such as glass transition temperature (Tg) and thermal decomposition temperature (Td5), are influenced by the comonomer content. For poly(nBA-co-AGluOH) (where AGluOH is N-acryloyl-L-glutamic acid, a related amino acid-bearing monomer), the Tg decreased significantly as the nBA content increased, while the Td5 generally increased with higher nBA content. uni.lu

Mechanical properties of these copolymers are also tunable. Copolymers with varying molecular weights exhibit differences in tensile strength, modulus of toughness, and strain at break. For instance, P(nBA-co-AGluOH) samples with different molecular weights showed variations in these mechanical parameters. uni.lu

| Copolymer Sample (Approx. Molar Ratio nBA/AGluOH) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Tensile Strength (MPa) | Modulus of Toughness (MJ m⁻³) | Strain at Break (%) |

| P(nBA-co-AGluOH) (8/2) | 105,500 | 2.73 | 4.8 | 22.28 | 634 |

| P(nBA-co-AGluOH) (approx. 8/2) | 68,300 | 2.58 | - | 17.3 | - |

Note: Data derived from research findings on related copolymers uni.lu.

The incorporation of N-acryloyl-L-alanine into copolymers can also lead to materials with specific optical properties, such as chiroptical activity. Homopolymers and block copolymers synthesized from the enantiomeric monomers N-acryloyl-L-alanine and N-acryloyl-D-alanine using aqueous RAFT polymerization have been studied for their chiroptical properties. wikidata.org The specific rotation of these polymers was found to vary in a non-linear manner with the proportion of chiral monomer incorporated. wikidata.org Poly(N-acryloyl-L-amino acid) grafted celluloses, including those with N-acryloyl-L-alanine, also exhibit characteristic chiroptical properties, confirmed by techniques like circular dichroism and specific rotation measurements. ontosight.ai

Furthermore, copolymers can exhibit good transparency and tunable refractive indexes, making them potentially applicable in advanced optical materials like ophthalmic optics. uni.lu Copolymers derived from acrylic acid, itaconic acid, and N-acryloyl-L-alanine, functionalized with methacrylate (B99206) groups for use in dental materials, demonstrate physical properties such as water sorption and solubility, which are influenced by the amount of the modified polyalkenoate copolymer in the formulation. tjcyindustrialchem.comnih.gov The conversion degree during photopolymerization of these dental compositions also depends on the copolymer content. tjcyindustrialchem.com

| Property | PAlk-AlaM-containing Dental Material | Observation |

| Water Sorption/Solubility | Varies with copolymer amount | More pronounced variation with increasing modified polyalkenoate content. tjcyindustrialchem.com |

| Conversion Degree | 53-61.4 % | Depends mainly on the amount of copolymer in the formulation. tjcyindustrialchem.com |

Note: PAlk-AlaM is a polyalkenoate derived from acrylic acid, itaconic acid, and N-acryloyl-L-alanine. tjcyindustrialchem.com

These examples highlight how the careful selection of comonomers and control over copolymer architecture can lead to materials with a range of tunable physical and optical characteristics, driven by the underlying noncovalent interactions and hydrophobic associations.

Advanced Characterization and Analytical Methodologies for N Acryloylalanine Systems

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure, identifying functional groups, and understanding the nature of chemical bonds within n-Acryloylalanine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and composition of organic molecules, including monomers and polymers hyphadiscovery.comrsc.orgfrontiersin.org. For this compound, 1D NMR techniques such as ¹H NMR and ¹³C NMR can provide detailed information about the different hydrogen and carbon environments within the molecule, allowing for confirmation of its structure and purity. Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra helps in assigning specific signals to the protons of the acryloyl group, the alanine (B10760859) residue (methyl, alpha-carbon proton, and amine/amide protons), and the carboxylic acid proton. researchgate.netresearchgate.net

For poly(this compound), NMR spectroscopy is vital for characterizing the polymer structure, determining monomer incorporation, and assessing tacticity if applicable. By comparing the NMR spectra of the monomer and the polymer, the disappearance of monomer signals (particularly those associated with the vinyl group) and the appearance of new signals corresponding to the polymer backbone can be observed. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in unambiguously assigning complex spectra and confirming the connectivity of atoms within the polymer chain, providing detailed insights into the polymer's architecture mdpi.comnih.gov. Quantitative NMR (qNMR) can also be employed to determine the purity of the monomer or the composition of copolymers if this compound is copolymerized with other monomers hyphadiscovery.com. NMR is a key tool for confirming the primary structure of polymeric materials. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Studies

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a compound by analyzing the vibrations of chemical bonds when exposed to infrared radiation thermofisher.comupi.edu. For this compound, characteristic absorption bands corresponding to the N-H (amide), C=O (amide and carboxylic acid), C=C (acryloyl vinyl group), and C-N stretching vibrations are expected researchgate.netnih.govmdpi.comresearchgate.netspectroscopyonline.commdpi.com.

In the context of polymerization, FTIR can be used to monitor the disappearance of the vinyl C=C stretching vibration band (~1610-1640 cm⁻¹) as the monomer is converted into polymer researchgate.net. For poly(this compound) and its hydrogels, FTIR confirms the presence of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, characteristic of the polymer backbone nih.gov. FTIR is also valuable for studying interactions within the polymer network, such as hydrogen bonding, which can cause shifts in the characteristic absorption frequencies of functional groups like N-H and C=O researchgate.netnih.gov.

Furthermore, FTIR spectroscopy can be applied to investigate coordination studies involving this compound or its polymers with metal ions. Changes in the vibrational modes of the carboxylate (COO⁻) and amide groups upon complexation with metal ions can provide evidence of coordination bond formation and elucidate the coordination environment nih.govresearchgate.net. Shifts in the characteristic bands of these functional groups indicate their involvement in binding to metal centers.

X-ray Photoelectron Spectroscopy (XPS) for Elucidating Coordination Bonds

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material rsc.org. For this compound systems, particularly when involved in coordination with metal ions, XPS can provide direct evidence of coordination bond formation.

By analyzing the core level spectra of elements like Nitrogen (N 1s), Oxygen (O 1s), and any coordinating metal ions, changes in binding energies can indicate alterations in the electronic environment due to chemical bonding rsc.orgresearchgate.net. For instance, shifts in the N 1s and O 1s binding energies of the amide and carboxylate groups of this compound or its polymer upon interaction with metal ions suggest the formation of coordination bonds involving these functional groups researchgate.net. XPS can help differentiate between different types of interactions (e.g., ionic vs. covalent coordination) and provide information about the oxidation states of the metal ions and the coordinating atoms. This technique is particularly useful for studying the surface chemistry of this compound-based materials used in applications where surface interactions are critical.

Microscopic and Morphological Analysis

Microscopic techniques are essential for visualizing the physical structure and morphology of this compound-based materials, especially in the form of hydrogels.

Rheological and Mechanical Characterization of Polymeric Materials

Rheological and mechanical characterization techniques are crucial for understanding the bulk properties of poly(this compound) materials, particularly their response to applied forces and their viscoelastic behavior.

Rheological measurements, such as oscillatory shear rheology, can probe the viscoelastic properties of poly(this compound) solutions and hydrogels conicet.gov.arnih.govmdpi.comsemanticscholar.orgepitoanyag.org.humdpi.com. Parameters like the storage modulus (G') and loss modulus (G'') provide information about the elastic (solid-like) and viscous (liquid-like) components of the material's response epitoanyag.org.hu. For hydrogels, the magnitude of G' is indicative of the network stiffness and crosslinking density mdpi.comnih.gov. Rheology can also be used to study the gelation process, monitoring the transition from a liquid solution to a solid-like gel network semanticscholar.orgepitoanyag.org.hu.

Mechanical testing, such as tensile or compression testing, determines properties like tensile strength, elongation at break, Young's modulus (elastic modulus), and toughness mdpi.comrsc.orgmit.eduresearchgate.netarkema.comensingerplastics.com. These tests assess the material's ability to withstand deformation and applied stress. For poly(this compound) hydrogels, mechanical properties are influenced by factors such as polymer concentration, crosslinking density, and the presence of reinforcing agents mdpi.commdpi.com. Understanding the mechanical behavior is essential for applications where the material needs to maintain its shape or bear a load ensingerplastics.com. For example, the elastic modulus of hydrogels is a key parameter for applications mimicking biological tissues nih.gov. The molecular weight of the polymer can also significantly impact the mechanical strength of the resulting material rsc.orgmit.edu.

Dynamic Rheological Behavior Assessment

Dynamic rheological analysis is a crucial technique for characterizing the viscoelastic properties of polymer solutions and hydrogels. This method involves applying oscillating stress or strain to a material and measuring the resulting strain or stress. Key parameters obtained include the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the material's response, indicating its ability to store energy, while the loss modulus represents the viscous component, indicating its ability to dissipate energy.

For hydrogels, dynamic oscillatory measurements can be used to quantify gel strength and determine conditions for gelation across a range of temperatures biotechrep.ir. A storage modulus (G') higher than the loss modulus (G'') is indicative of viscoelastic hydrogels with a dominant elastic behavior researchgate.net. Studies on acrylic pressure-sensitive adhesives and hydrophobic association hydrogels based on N-acryloyl-alanine and stearyl acrylate (B77674) have involved the assessment of their rheological behavior dntb.gov.ua.

Rheological properties are significantly influenced by factors such as polymer concentration and frequency of oscillation biotechrep.ir. An increase in oscillatory frequency and concentration in gels typically leads to a monotonic increase in both elastic and viscous moduli biotechrep.ir. Shear thinning flow behavior has been observed in various hydrogel systems, where viscosity decreases with increasing shear rate biotechrep.irresearchgate.net.

Uniaxial Tensile and Compression Tests for Hydrogel Mechanical Properties

Uniaxial tensile and compression tests are fundamental methods for evaluating the mechanical strength and deformation behavior of hydrogels. These tests involve applying a force along a single axis and measuring the material's response in terms of stress and strain.

Tensile tests involve stretching the hydrogel sample, providing information on its tensile strength and elongation at break. Compression tests involve squeezing the sample, yielding data on its compressive strength and modulus. Stress-strain curves generated from these tests are used to determine mechanical properties such as Young's modulus, which represents the stiffness of the material mdpi.com.

For hydrogels, the material behavior under tension and compression can be asymmetric mdpi.comresearchgate.net. Studies on polyacrylamide hydrogels have shown that Young's modulus increases with increasing crosslinker concentration mdpi.com. Highly crosslinked hydrogels may exhibit good symmetry between tension and compression properties, while lower crosslinker concentrations can lead to tension-compression asymmetry mdpi.com. Hydrophobic association hydrogels based on N-acryloyl-alanine and stearyl acrylate have demonstrated high tensile strength, ranging from 0.7 to 1.7 MPa semanticscholar.org. Compressive failure tests on hydrogel spheres have shown strength values typically in the range of 0.05–0.3 MPa, highlighting challenges in using hydrogels for mechanically demanding applications nsf.gov. Uniaxial stiffness and failure properties can be quantified through quasi-static compression or tension tests tainstruments.com.

Swelling Behavior Analysis of Hydrogels

The swelling behavior of hydrogels, particularly those derived from monomers like this compound, is a critical characteristic that influences their performance in various applications. Swelling refers to the ability of a hydrogel network to absorb and retain a significant amount of solvent, typically water. This behavior is often stimuli-responsive, changing in response to external factors such as pH, temperature, or ionic strength.

Chiral, pH-responsive hydrogels constructed using N-acryloyl-alanine have demonstrated remarkable swelling-deswelling behavior in response to variations in pH semanticscholar.orgresearchgate.net. The swelling behavior of hydrogels can be measured gravimetrically acs.org. For anionic hydrogels, swelling is significantly influenced by pH and ionic strength mdpi.com. At low pH, acidic functional groups remain protonated, limiting swelling, while at higher pH values, dissociation occurs, leading to chain expansion and increased swelling mdpi.com. The influence of ionic strength is most pronounced in the "fully dissociated limit" mdpi.com.

The degree of swelling can be quantified by the swelling ratio, defined as the weight ratio of absorbed water to the dry weight of the hydrogel mdpi.com. The expansion ratio, which is the ratio of the swollen size to the initial dry size, is another measure of swelling mdpi.com. Factors such as crosslinking density and monomer concentration can be adjusted to tune the swelling behavior and enhance the absorption capacity of superabsorbent hydrogels mdpi.com. Increasing hydrophobic groups within the polymer network can decrease the swelling capacity acs.org. The Flory-Rehner theory is often used to model the swelling equilibrium of hydrogels mdpi.comitu.edu.tr.

Analytical Techniques for Polymer Molecular Weight and Distribution

Determining the molecular weight and molecular weight distribution of polymers is essential for understanding their physical properties and predicting their performance. Unlike small molecules with a single molecular weight, synthetic polymers consist of a collection of chains with varying lengths, resulting in a distribution of molecular weights researchgate.netkud.ac.in. Key parameters used to describe this distribution include the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI) researchgate.netkud.ac.inlcms.cz. The PDI, calculated as the ratio of Mw to Mn (Mw/Mn), indicates the broadness of the molecular weight distribution; a PDI of 1 signifies a monodisperse system where all chains have the same molecular weight, while a PDI greater than 1 indicates a polydisperse system kud.ac.in.

Several analytical techniques are employed for polymer molecular weight and distribution analysis. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique that separates polymer molecules based on their hydrodynamic volume in solution researchgate.netlcms.czshimadzu.com.sg. Larger molecules elute earlier, while smaller molecules elute later lcms.czshimadzu.com.sg. GPC is commonly used to determine Mn, Mw, and PDI researchgate.net. Detectors such as the differential refractive index detector (RID) are often used in GPC for analyzing synthetic polymers shimadzu.com.sg.

Computational and Theoretical Investigations of N Acryloylalanine Based Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and energetic properties of molecules. DFT methods approximate the electronic structure of a many-body system through the use of functionals, offering a balance between accuracy and computational cost. karazin.uaarxiv.org

Structural Optimization and Frequency Calculations

Structural optimization is a fundamental step in quantum chemical calculations aimed at finding the lowest energy arrangement of atoms in a molecule, known as the equilibrium geometry. gaussian.comyoutube.com This process involves iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero and the energy is at a minimum. youtube.com Following structural optimization, frequency calculations are performed to determine the vibrational modes of the molecule at the optimized geometry. gaussian.comgaussian.com These calculations provide information about the stability of the optimized structure (absence of imaginary frequencies indicates a true minimum) and can be used to predict vibrational spectra, such as infrared (IR) and Raman spectra. gaussian.comyoutube.comanu.edu.au For N-acryloylalanine, such calculations can reveal preferred conformations and the vibrational signatures associated with its functional groups.

Binding Energy Computations for Coordination Complexes

DFT calculations are also employed to compute binding energies in coordination complexes involving this compound or its derivatives. nih.govmdpi.commdpi.com Binding energy calculations quantify the strength of the interaction between the ligand (this compound or a derivative) and a metal center. These computations can help elucidate the coordination modes and predict the stability of the resulting complexes. Studies on related systems using DFT have investigated metal-ligand interactions and computed binding energy values to understand coordination behavior. nih.govmdpi.commdpi.comdiyhpl.usresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide dynamic insights into the behavior of molecules and their interactions in various environments. These methods are essential for studying larger systems and processes over time, which may be challenging to investigate solely with static quantum chemical calculations. anu.edu.auscifiniti.com3ds.comwikipedia.org

Rosetta Modeling for Substrate Selectivity in Enzymatic Reactions

Rosetta is a powerful software suite used for computational modeling of protein structures and interactions, including enzyme-substrate interactions. researchgate.netnih.gov Rosetta modeling can be applied to study the substrate selectivity of enzymes towards this compound-based molecules. By simulating the docking of this compound derivatives into the active sites of enzymes, researchers can gain insights into the structural and energetic factors that govern binding affinity and specificity. researchgate.netnih.govnih.gov This approach has been used to qualitatively reproduce experimental results and understand the basis of substrate preference in protease-catalyzed reactions involving N-acryloyl amino acid grafters. researchgate.netnih.gov

Simulation Calculations for Supramolecular Interactions in Hydrogels

Molecular simulation calculations are valuable for investigating supramolecular interactions within hydrogel networks formed by this compound-based polymers. szbknano.comresearchgate.netmdpi.comrsc.org These simulations can model the non-covalent forces, such as hydrogen bonding and hydrophobic interactions, that drive the self-assembly and network formation in these materials. szbknano.comresearchgate.netrsc.org For instance, simulations have been used to verify the role of hydrogen bonding in the properties of poly(N-acryloylalanineamide) hydrogels, demonstrating how subtle changes in molecular structure can impact supramolecular interactions and material behavior, such as self-fusion and antifouling properties. szbknano.com

Conformational Analysis of this compound-Based Polymer Chains

Molecular simulations, such as molecular dynamics (MD) simulations, can be employed to perform conformational analysis of polymer chains containing this compound repeat units. wikipedia.orggoogle.comnih.gov These simulations track the movement of atoms over time, allowing for the exploration of the various shapes and arrangements that a polymer chain can adopt. wikipedia.org Understanding the conformational behavior of this compound-based polymer chains is crucial as it influences the bulk properties of polymeric materials, including their flexibility, interactions with solvents, and ability to form specific structures. google.comnih.gov Studies on related polymer systems have utilized conformational analysis to understand the relationship between polymer structure and properties. google.comnih.gov

Theoretical Frameworks for Polymer Properties (e.g., Scaling Theories for Branched Polymers)

Computational and theoretical approaches play a crucial role in understanding the complex behavior of polymers derived from this compound, particularly regarding their structural and dynamic properties in solution and bulk. These methods complement experimental studies by providing insights at the molecular level and predicting macroscopic behavior based on fundamental principles.

Theoretical frameworks, such as scaling theories, are essential for describing the conformational and dynamic properties of polymers, especially branched architectures. Scaling theories relate macroscopic properties of polymers (like size or viscosity) to their molecular weight and the quality of the solvent through power-law relationships characterized by scaling exponents mit.edu. These theories are particularly powerful for describing the behavior of polymers in different regimes, such as dilute solutions, semi-dilute solutions, and melts.

Computational modeling, including techniques like molecular dynamics simulations, is frequently employed to test and validate these theoretical frameworks and to investigate properties that are difficult to access experimentally mdpi.commit.edursc.org. These simulations can provide detailed information about polymer conformations, intramolecular interactions, and dynamic processes mdpi.commit.edu. For N-acryloyl amino acid-based polymers, computational modeling has been used to understand self-structuring in water and the influence of monomer choice on polymerization efficiency mdpi.comnih.gov. Theoretical modeling has shown that polyamidoamino acids (PAACs) derived from amino acids like L-alanine can assume stable folded conformations in water, with intramolecular interactions leading to arrangements reminiscent of protein motifs mdpi.com.

Studies have also explored the application of theoretical models like the sticky Rouse model or the sticky reptation model to analyze the rheological properties of associative polyelectrolytes, which can include polymers with amino acid-based side chains acs.org. These models help in understanding how factors like ionic strength and the presence of hydrophobic associations influence polymer dynamics and viscosity acs.org.

While specific detailed scaling theory data directly on branched poly(this compound) is not extensively highlighted in the immediate search results, the broader context of theoretical and computational studies on polymers derived from N-acryloyl or N-methacryloyl amino acids indicates the relevance of such approaches mdpi.comnih.govresearchgate.netresearchgate.net. Computational modeling has provided insights into the structural and energetic bases underlying substrate selectivity in the synthesis of N-acryloyl-terminated oligopeptides, demonstrating the utility of these methods in understanding the formation and properties of polymers involving this compound units nih.gov.

The development of computational frameworks for rapid analysis of polymer structure and inverse design strategies further underscores the growing importance of theoretical and computational methods in tailoring polymer properties for specific applications rsc.org. These methods allow for the exploration of a large design parameter space, including polymer chemistry, molar mass, sequence, and architecture, to link candidates to their assembled structures and properties rsc.org.

The scaling behaviors of branched polymers in different dimensions and solvent conditions are active areas of theoretical research sissa.itaps.orgarxiv.org. These studies, while not always specifically focused on this compound, provide the fundamental theoretical underpinnings for understanding the behavior of branched polymers that could be synthesized using this compound as a monomer or as part of a co-polymer system. The theoretical understanding of branched polymer dynamics and structure, including concepts like the Hausdorff dimension, is crucial for predicting the behavior of complex polymer architectures aps.orgarxiv.org.

The application of theoretical models to understand the self-assembly and structural organization of amino acid-derived polymers, such as the intramolecular self-organization observed in some polyamidoamino acids, highlights the power of these approaches in elucidating structure-property relationships mdpi.com.

While detailed data tables specifically linking scaling exponents of branched poly(this compound) to theoretical predictions were not found, the research demonstrates the application of theoretical and computational methods to understand polymers derived from N-acryloyl amino acids. Future work in this area could involve applying established scaling theories for branched polymers, potentially with modifications to account for specific interactions introduced by the this compound units, and validating these theories through targeted computational simulations.

| Theoretical Concept / Method | Application to N-Acryloyl Amino Acid Polymers | Key Findings / Insights |

| Scaling Theories (General) | Describing conformational and dynamic properties. mit.edu | Relates macroscopic properties to molecular weight and solvent quality. mit.edu |

| Scaling Theories (Branched Polymers) | Understanding structure and size of branched architectures. sissa.itarxiv.org | Predicts different scaling exponents compared to linear polymers; considers branching functionality. sissa.itarxiv.org |

| Computational Modeling (e.g., Molecular Dynamics) | Investigating self-structuring, intramolecular interactions, synthesis efficiency. mdpi.commit.edursc.orgnih.gov | Revealed stable folded conformations, protein-like motifs, and influence of monomer choice on conversion. mdpi.comnih.gov |

| Sticky Models (Rouse/Reptation) | Analyzing rheological properties of associative polymers. acs.org | Helps understand the impact of ionic strength and associations on dynamics. acs.org |

Research Applications of N Acryloylalanine Based Materials in Emerging Fields

Development of Advanced Biomaterials

N-Acryloylalanine-based polymers are explored for their use as advanced biomaterials due to their potential biocompatibility and the ability to engineer their properties for biological applications. rsc.orgacs.org

Enzyme Immobilization Matrices

Polymeric matrices derived from this compound have shown promise as supports for enzyme immobilization. This application is crucial for developing stable and reusable biocatalytic systems. For instance, studies have investigated the use of poly(N-acryloyl glycinamide) hydrogels, which are structurally related to poly(this compound), for immobilizing enzymes like Bacillus megaterium transaminase (BmTA). These hydrogels demonstrated high immobilization efficiency and retained enzyme activity in the swollen state. nih.gov The temperature sensitivity of these hydrogels also influenced enzyme activity, showing a decrease upon temperature reduction and hydrogel deswelling. nih.gov

Materials for Tissue Engineering and Regenerative Medicine (e.g., controlling cell behavior, scaffolding)

Hydrogels and other polymeric structures incorporating this compound are being explored as scaffolds and materials for controlling cell behavior in tissue engineering and regenerative medicine. nih.govnih.govnih.govnih.govmdpi.com The ability to create hydrogels with tunable mechanical properties and stimuli-responsive characteristics makes them suitable for creating environments that mimic native tissues. rsc.orgnih.govresearchgate.net Injectable hydrogels derived from amino acid-derived vinyl polymer/polyethylene glycol (PEG) hybrid block copolymers, including those based on N-acryloyl-L-alanine methyl ester, have been developed as potential injectable three-dimensional scaffolds for tissue engineering and controlled release applications. rsc.orgrsc.org These materials have demonstrated good cytocompatibility. rsc.org The design of such materials aims to support cell growth and facilitate the transport of nutrients and waste. nih.gov

Barrier Materials for Postoperative Adhesion Prevention

While direct studies specifically on this compound for postoperative adhesion prevention are not explicitly detailed in the provided context, the broader research into hydrogels as barrier materials is relevant. Hydrogels, in general, are being investigated for their potential to prevent postoperative adhesions by creating a physical barrier between受伤 tissue surfaces. Given that this compound is used in the development of various hydrogels with tailored properties, it is a potential candidate for inclusion in such materials, although specific research findings on this particular application were not prominently featured in the search results.

Stimuli-Responsive Polymer Systems